molecular formula C9H6BrN3O B13700870 2-(5-Bromo-2-pyridyl)imidazole-5-carbaldehyde

2-(5-Bromo-2-pyridyl)imidazole-5-carbaldehyde

Cat. No.: B13700870
M. Wt: 252.07 g/mol
InChI Key: UFZNEQLQDPFPNZ-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-pyridyl)imidazole-5-carbaldehyde is a heterocyclic compound that features both a brominated pyridine ring and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-pyridyl)imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo-2-pyridinecarboxaldehyde with imidazole under specific conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-pyridyl)imidazole-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(5-Bromo-2-pyridyl)imidazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-pyridyl)imidazole-5-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazole and pyridine rings. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-2-pyridyl)imidazole-5-carbaldehyde
  • 2-(5-Fluoro-2-pyridyl)imidazole-5-carbaldehyde
  • 2-(5-Methyl-2-pyridyl)imidazole-5-carbaldehyde

Uniqueness

2-(5-Bromo-2-pyridyl)imidazole-5-carbaldehyde is unique due to the presence of the bromine atom, which can participate in specific types of chemical reactions, such as halogen bonding and nucleophilic substitution. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals .

Properties

Molecular Formula

C9H6BrN3O

Molecular Weight

252.07 g/mol

IUPAC Name

2-(5-bromopyridin-2-yl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C9H6BrN3O/c10-6-1-2-8(11-3-6)9-12-4-7(5-14)13-9/h1-5H,(H,12,13)

InChI Key

UFZNEQLQDPFPNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C2=NC=C(N2)C=O

Origin of Product

United States

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